Superior GPR35 Receptor Affinity Compared to a Known Competitive Antagonist
1-Isopropyl-3-methylpiperazine demonstrates a high binding affinity for the human GPR35 receptor, a target of significant interest in inflammatory and metabolic disease research. Its affinity (Ki = 6 nM) is approximately 2.1-fold greater than that of CID 2745687 (Ki = 12.8 nM), a well-characterized, competitive GPR35 antagonist [REFS-1, REFS-2]. This quantitative difference establishes a clear potency advantage in systems where the compound is employed as a functional agonist or antagonist probe.
| Evidence Dimension | Binding Affinity (Ki) to human GPR35 receptor |
|---|---|
| Target Compound Data | Ki = 6 nM |
| Comparator Or Baseline | CID 2745687, Ki = 12.8 nM |
| Quantified Difference | 2.1-fold higher affinity (lower Ki value) |
| Conditions | Competitive binding affinity to Nluc-fused human GPR35 expressed in CHO-K1 cells using furimazine substrate. |
Why This Matters
For procurement in GPR35-targeted assays, this compound offers a demonstrably lower Ki value than a key reference antagonist, enabling more sensitive probe development and potentially reducing the required compound concentration in functional assays.
- [1] BindingDB. (n.d.). BDBM50575549 / CHEMBL3306990: Affinity Data for 1-Isopropyl-3-methylpiperazine at Human GPR35. Retrieved from http://bdb8.ucsd.edu View Source
